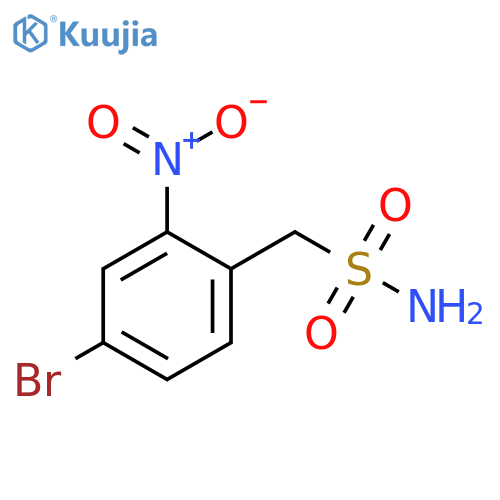

Cas no 1602899-08-0 ((4-bromo-2-nitrophenyl)methanesulfonamide)

(4-bromo-2-nitrophenyl)methanesulfonamide 化学的及び物理的性質

名前と識別子

-

- Benzenemethanesulfonamide, 4-bromo-2-nitro-

- (4-bromo-2-nitrophenyl)methanesulfonamide

-

- MDL: MFCD31420905

- インチ: 1S/C7H7BrN2O4S/c8-6-2-1-5(4-15(9,13)14)7(3-6)10(11)12/h1-3H,4H2,(H2,9,13,14)

- InChIKey: WIPODBWFFFZIAH-UHFFFAOYSA-N

- ほほえんだ: C1(CS(N)(=O)=O)=CC=C(Br)C=C1[N+]([O-])=O

(4-bromo-2-nitrophenyl)methanesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-286688-1.0g |

(4-bromo-2-nitrophenyl)methanesulfonamide |

1602899-08-0 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-286688-0.1g |

(4-bromo-2-nitrophenyl)methanesulfonamide |

1602899-08-0 | 0.1g |

$678.0 | 2023-09-06 | ||

| Enamine | EN300-286688-0.5g |

(4-bromo-2-nitrophenyl)methanesulfonamide |

1602899-08-0 | 0.5g |

$739.0 | 2023-09-06 | ||

| Enamine | EN300-286688-2.5g |

(4-bromo-2-nitrophenyl)methanesulfonamide |

1602899-08-0 | 2.5g |

$1509.0 | 2023-09-06 | ||

| Enamine | EN300-286688-5.0g |

(4-bromo-2-nitrophenyl)methanesulfonamide |

1602899-08-0 | 5.0g |

$2650.0 | 2023-03-01 | ||

| Enamine | EN300-286688-0.25g |

(4-bromo-2-nitrophenyl)methanesulfonamide |

1602899-08-0 | 0.25g |

$708.0 | 2023-09-06 | ||

| Enamine | EN300-286688-10.0g |

(4-bromo-2-nitrophenyl)methanesulfonamide |

1602899-08-0 | 10.0g |

$3929.0 | 2023-03-01 | ||

| Enamine | EN300-286688-1g |

(4-bromo-2-nitrophenyl)methanesulfonamide |

1602899-08-0 | 1g |

$770.0 | 2023-09-06 | ||

| Enamine | EN300-286688-0.05g |

(4-bromo-2-nitrophenyl)methanesulfonamide |

1602899-08-0 | 0.05g |

$647.0 | 2023-09-06 | ||

| Enamine | EN300-286688-5g |

(4-bromo-2-nitrophenyl)methanesulfonamide |

1602899-08-0 | 5g |

$2235.0 | 2023-09-06 |

(4-bromo-2-nitrophenyl)methanesulfonamide 関連文献

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

6. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

(4-bromo-2-nitrophenyl)methanesulfonamideに関する追加情報

Introduction to (4-bromo-2-nitrophenyl)methanesulfonamide (CAS No. 1602899-08-0)

(4-bromo-2-nitrophenyl)methanesulfonamide, with the CAS number 1602899-08-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of both bromine and nitro substituents on the phenyl ring, make it a versatile intermediate in synthetic chemistry and a promising candidate for further exploration in drug discovery.

The synthesis of (4-bromo-2-nitrophenyl)methanesulfonamide involves a series of well-established chemical transformations, including nitration, bromination, and sulfonamide formation. These steps are critical in ensuring the correct arrangement of functional groups on the aromatic ring, which ultimately determines the compound's reactivity and biological properties. The nitro group introduces a strong electron-withdrawing effect, while the bromine atom provides a site for further functionalization via cross-coupling reactions. This dual functionality makes the compound particularly valuable in constructing more complex molecular architectures.

In recent years, there has been growing interest in exploring the pharmacological potential of sulfonamides derived from nitroaromatic compounds. The combination of electron-withdrawing groups such as nitro and bromine enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic strategies to generate derivatives with tailored biological activities. For instance, (4-bromo-2-nitrophenyl)methanesulfonamide has been used as a precursor in the development of novel antimicrobial agents and kinase inhibitors.

One of the most compelling aspects of (4-bromo-2-nitrophenyl)methanesulfonamide is its role in medicinal chemistry research. The sulfonamide moiety is a well-documented pharmacophore that interacts with biological targets through hydrogen bonding and ionic interactions. This interaction mode has been leveraged to design molecules with improved binding affinity and selectivity. Additionally, the presence of both bromine and nitro groups allows for further derivatization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions enable the introduction of diverse substituents at specific positions on the aromatic ring, expanding the chemical space available for drug discovery.

The application of computational methods has also played a crucial role in understanding the structure-activity relationships (SAR) of (4-bromo-2-nitrophenyl)methanesulfonamide. Molecular modeling studies have provided insights into how different substituents influence the compound's binding affinity to biological targets. These studies have helped guide synthetic efforts toward optimizing potency and minimizing off-target effects. Furthermore, virtual screening techniques have been employed to identify potential lead compounds based on their predicted binding modes to target proteins.

In clinical research, (4-bromo-2-nitrophenyl)methanesulfonamide has been investigated as a component in combination therapies aimed at overcoming drug resistance. The ability to modulate multiple biological pathways simultaneously offers a strategic advantage in treating complex diseases such as cancer and infectious disorders. Preclinical studies have demonstrated that sulfonamides derived from nitroaromatic precursors can exhibit synergistic effects when used in conjunction with conventional treatments. This has sparked interest in developing novel drug regimens that incorporate (4-bromo-2-nitrophenyl)methanesulfonamide as an active ingredient.

The environmental impact of chemical compounds is another critical consideration in modern pharmaceutical research. The synthesis and application of (4-bromo-2-nitrophenyl)methanesulfonamide must be conducted with an emphasis on sustainability and green chemistry principles. Efforts are underway to develop more efficient synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Additionally, biodegradability studies are being conducted to assess the environmental footprint of this compound and its derivatives.

The future directions for research on (4-bromo-2-nitrophenyl)methanesulfonamide are promising and multifaceted. Advances in synthetic methodologies will continue to expand the library of derivatives available for biological testing. Meanwhile, interdisciplinary approaches combining organic chemistry, medicinal chemistry, and computational biology will drive innovation in drug discovery. As our understanding of molecular interactions deepens, so too will our ability to harness the potential of this versatile compound for therapeutic purposes.

1602899-08-0 ((4-bromo-2-nitrophenyl)methanesulfonamide) 関連製品

- 2229456-27-1(1-{3-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylmethyl}cyclopropane-1-carboxylic acid)

- 2206265-13-4(Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate)

- 1805383-61-2(3-Cyano-5-(difluoromethyl)-2-hydroxypyridine-4-acetic acid)

- 2097924-33-7(N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide)

- 1341628-35-0(2-(3,5-dimethylcyclohexyl)oxyacetic acid)

- 1249145-91-2(5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide)

- 2679948-71-9(rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate)

- 1807171-96-5(3-Bromo-2,6-dichlorobenzyl alcohol)

- 1314130-74-9(7-Ethylnaphthalen-2-ol)

- 1805176-36-6(4-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carbonyl chloride)